2-(2-Amino-8-quinolinyloxy)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-aminoquinolin-8-yl)oxyethanol |
InChI |
InChI=1S/C11H12N2O2/c12-10-5-4-8-2-1-3-9(11(8)13-10)15-7-6-14/h1-5,14H,6-7H2,(H2,12,13) |
InChI Key |
YRGSJXHFLKEHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)N=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Amino 8 Quinolinyloxy Ethanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 2-(2-Amino-8-quinolinyloxy)-ethanol identifies two primary bond cleavages that simplify the molecule into readily available starting materials. The most logical disconnections are:
C-O Ether Bond: Cleavage of the ether linkage between the quinoline (B57606) ring and the ethanol (B145695) side chain. This leads to an 8-hydroxyquinoline (B1678124) derivative and a 2-haloethanol or a related species with a suitable leaving group.
C-N Amine Bond: Disconnection of the amine group at the C2 position of the quinoline ring. This simplifies the quinoline precursor to a 2-haloquinoline, which can then be aminated.
A plausible retrosynthetic pathway would first disconnect the ether bond, leading to 2-amino-8-hydroxyquinoline and 2-bromoethanol (B42945). The 2-amino-8-hydroxyquinoline can be further simplified by disconnecting the C-N bond, which points to a 2-halo-8-hydroxyquinoline precursor. This approach isolates the key functionalities and allows for a modular and strategic synthesis. A video on the retrosynthesis of hydroxychloroquine, a related quinoline derivative, demonstrates similar disconnection strategies involving the quinoline core. youtube.com
Multistep Synthetic Pathways and Route Optimization
The synthesis of this compound is a multi-step process that requires careful planning and optimization to achieve high yields and purity.
Precursor Synthesis and Functional Group Transformations
Alternative approaches to synthesizing substituted quinolines include the Combes, Skraup, and Gould-Jacobs reactions, which are classical methods for constructing the quinoline ring system itself. nih.goviipseries.org These methods, however, can require harsh conditions. researchgate.nettandfonline.com
Strategic Coupling Reactions for Ether Linkage Formation
The formation of the ether linkage is typically achieved through a Williamson ether synthesis. This involves the reaction of the deprotonated 8-hydroxyquinoline derivative (acting as a nucleophile) with an electrophilic ethanol equivalent, such as 2-bromoethanol or ethylene (B1197577) oxide. The efficiency of this reaction is dependent on the choice of base, solvent, and reaction temperature. The synthesis of polyquinoline ethers has been reported via the Friedländer quinoline synthesis, demonstrating the formation of ether linkages in quinoline-based systems. kaist.ac.kr
Amine Installation Strategies and Protecting Group Chemistry
The introduction of the amino group at the C2 position of the quinoline ring is a key transformation. One effective strategy involves the amination of a quinoline N-oxide. researchgate.net Pyridine (B92270) N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts2O-t-BuNH2, followed by in situ deprotection. researchgate.net This method is also applicable to the synthesis of 2-amino(iso)quinolines. researchgate.net
In cases where the amine group is introduced early in the synthesis, protecting group chemistry may be necessary to prevent unwanted side reactions during subsequent steps. For instance, the amine can be protected as an amide or a carbamate, which can be deprotected later in the synthetic sequence.
Yield Enhancement and Purity Control in Synthetic Protocols
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This includes fine-tuning parameters such as temperature, reaction time, and the stoichiometry of reagents. The use of catalysts can also significantly improve reaction efficiency. For example, copper-catalyzed methods have been developed for the synthesis of quinoline-2-carboxylate derivatives. organic-chemistry.org
Purification of the final compound and intermediates is typically achieved through standard laboratory techniques such as recrystallization, column chromatography, or distillation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Emerging Synthetic Approaches and Green Chemistry Principles
Recent research in quinoline synthesis has focused on developing more environmentally friendly and sustainable methods. benthamdirect.com These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. researchgate.nettandfonline.com
Key green chemistry strategies applicable to the synthesis of quinoline derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water or ethanol. tandfonline.com
Catalysis: Employing catalysts, including nanocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.govacs.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. researchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which reduces waste and simplifies workup procedures. nih.gov
These emerging approaches offer promising avenues for the more sustainable production of this compound and other quinoline-based compounds. nih.gov
Spectroscopic and Structural Elucidation of 2 2 Amino 8 Quinolinyloxy Ethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For 2-(2-Amino-8-quinolinyloxy)-ethanol, a comprehensive analysis utilizing 1H, 13C, and various 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.
1H, 13C, and 2D NMR Techniques for Structural Assignment
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the ethanolamine (B43304) side chain. The aromatic region will display characteristic coupling patterns for the substituted quinoline ring. Protons on the pyridine (B92270) part of the quinoline ring (H-3 and H-4) and the benzene (B151609) part (H-5, H-6, H-7) will show specific multiplicities and chemical shifts influenced by the amino and ether substituents. acs.orguncw.edu The amino group at the C-2 position is expected to cause an upfield shift of the H-3 proton, while the ether linkage at C-8 will influence the chemical shifts of the protons on the carbocyclic ring. unirioja.es The protons of the ethanolamine side chain will appear as multiplets in the aliphatic region of the spectrum.
The 13C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the nine carbons of the quinoline ring and the two carbons of the ethanol (B145695) side chain. The chemical shifts of the quinoline carbons will be influenced by the electron-donating effects of the amino and alkoxy groups. unirioja.esacs.org Specifically, the C-2 and C-8 carbons directly attached to the nitrogen and oxygen atoms, respectively, will show significant shifts.
To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY spectrum will reveal the scalar coupling network between protons, allowing for the establishment of connectivities within the quinoline ring and the ethanolamine chain. acs.orgnih.gov An HSQC spectrum will correlate each proton to its directly attached carbon, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Expected 1H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | 6.8 - 7.0 | d | J = 8.5 - 9.0 |
| H-4 | 7.8 - 8.0 | d | J = 8.5 - 9.0 |
| H-5 | 7.2 - 7.4 | t | J = 7.5 - 8.0 |
| H-6 | 7.0 - 7.2 | d | J = 7.5 - 8.0 |
| H-7 | 7.4 - 7.6 | d | J = 7.5 - 8.0 |
| -OCH2- | 4.2 - 4.4 | t | J = 5.0 - 5.5 |
| -CH2N- | 3.1 - 3.3 | t | J = 5.0 - 5.5 |
| -NH2 | 5.0 - 6.0 | br s | - |
| -OH | 4.5 - 5.5 | br s | - |
Expected 13C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | 158 - 160 |
| C-3 | 110 - 112 |
| C-4 | 138 - 140 |
| C-4a | 148 - 150 |
| C-5 | 120 - 122 |
| C-6 | 115 - 117 |
| C-7 | 128 - 130 |
| C-8 | 155 - 157 |
| C-8a | 140 - 142 |
| -OCH2- | 68 - 70 |
| -CH2N- | 41 - 43 |
Conformational Analysis via Solution-State NMR
The ethanolamine side chain of this compound possesses conformational flexibility due to rotation around the C-O and C-C single bonds. Solution-state NMR studies, particularly the analysis of vicinal proton-proton coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the preferred conformation of this side chain.
Studies on ethanolamine and its derivatives have shown a strong preference for a gauche conformation around the C-C bond in various solvents. researchgate.netresearchgate.netnih.gov This preference is often attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl group and the amino group. For this compound, a similar gauche preference for the O-C-C-N dihedral angle is anticipated. The magnitude of the 3JHH coupling constants between the methylene (B1212753) protons of the ethanolamine chain can be used to estimate the populations of the gauche and anti conformers.
NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can detect through-space interactions between protons that are close in proximity. NOE correlations between the protons of the ethanolamine side chain and the protons of the quinoline ring (e.g., H-7) can help to define the orientation of the side chain relative to the aromatic system.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying intermolecular interactions such as hydrogen bonding.
Characteristic Functional Group Frequencies and Band Assignments
The IR and Raman spectra of this compound will exhibit characteristic vibrational bands corresponding to its various functional groups. The quinoline ring will give rise to a series of sharp bands in the fingerprint region (1600-1000 cm-1) due to C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending vibrations. researchgate.netmdpi.com
The amino group (-NH2) will be characterized by a pair of N-H stretching bands in the region of 3300-3500 cm-1 in the IR spectrum. The hydroxyl group (-OH) will show a broad O-H stretching band, typically in the range of 3200-3600 cm-1, with its position and shape being sensitive to hydrogen bonding. The C-O stretching vibration of the ether linkage is expected to appear as a strong band in the IR spectrum around 1250-1050 cm-1.
Expected IR and Raman Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm-1) | Spectrum |
|---|---|---|
| N-H stretching (asymmetric) | 3400 - 3500 | IR |
| N-H stretching (symmetric) | 3300 - 3400 | IR |
| O-H stretching (hydrogen-bonded) | 3200 - 3600 | IR |
| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretching (aliphatic) | 2850 - 3000 | IR, Raman |
| C=C and C=N stretching (quinoline) | 1500 - 1620 | IR, Raman |
| N-H bending | 1590 - 1650 | IR |
| C-O-C stretching (aryl ether) | 1200 - 1270 | IR |
| C-O stretching (alcohol) | 1000 - 1260 | IR |
Hydrogen Bonding Network Elucidation
The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (N of the quinoline ring, O of the ether and hydroxyl groups) in this compound suggests the potential for a complex network of both intramolecular and intermolecular hydrogen bonds. researchgate.netclockss.org
An intramolecular hydrogen bond could exist between the hydroxyl proton and the nitrogen of the amino group, or with the ether oxygen. The formation of such a hydrogen bond would lead to a broadening and a red-shift (shift to lower frequency) of the O-H stretching band in the IR spectrum. rsc.org
Intermolecular hydrogen bonds can form between molecules of this compound, leading to dimerization or polymerization. These interactions would also be reflected in the broadening of the O-H and N-H stretching bands. The extent of hydrogen bonding can be studied by varying the concentration of the sample in a non-polar solvent; at lower concentrations, intermolecular interactions are minimized, and intramolecular interactions become more apparent.
Mass Spectrometric Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak (M+•) would confirm its molecular formula.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A common fragmentation pathway for quinoline derivatives is the loss of HCN from the molecular ion. nih.govcdnsciencepub.com Another likely fragmentation is the cleavage of the ether bond. Alpha-cleavage adjacent to the amino and hydroxyl groups in the ethanolamine side chain is also a probable fragmentation route.
Key expected fragmentation pathways include:
Cleavage of the C-O bond of the ether: This would lead to the formation of a 2-amino-8-hydroxyquinoline radical cation and a neutral ethylene (B1197577) oxide fragment, or a 2-amino-8-quinolinyloxy radical and an ethanol cation.
Cleavage of the C-C bond in the ethanolamine side chain: This would result in the loss of a CH2OH radical or a CH2NH2 radical.
Loss of the entire ethanolamine side chain: This would generate a fragment corresponding to the 2-amino-8-oxyquinoline radical.
Fragmentation of the quinoline ring: Following initial side-chain cleavages, the quinoline ring itself can fragment, often by the characteristic loss of HCN.
By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together and confirmed.
High-Resolution Mass Spectrometry for Elemental Composition
The molecular formula of this compound is C₁₁H₁₂N₂O₂. The theoretical exact mass of the neutral molecule and its protonated form, [M+H]⁺, which is commonly observed in electrospray ionization (ESI), can be calculated. These calculations are fundamental for confirming the identity of the compound in a sample.
Table 1: Theoretical High-Resolution Mass Data for C₁₁H₁₂N₂O₂
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₁₁H₁₂N₂O₂ | 204.0899 |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0977 |
In a typical HRMS experiment, the experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned elemental composition. For instance, the observation of an ion at m/z 205.0977 in an ESI-HRMS spectrum would be consistent with the protonated form of this compound.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the absence of specific experimental MS/MS data for this compound, the expected fragmentation pathways can be predicted based on its chemical structure, which contains a quinoline ring, an ether linkage, and an amino alcohol moiety.
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation at its most labile bonds. Key predicted fragmentation patterns include:
Cleavage of the C-O ether bond: This could result in the formation of a protonated 2-aminoquinoline-8-ol ion and a neutral ethanol fragment, or a protonated 2-aminoethanol fragment and a neutral 8-hydroxyquinoline (B1678124).
Loss of the ethanolamine side chain: A characteristic fragmentation could involve the cleavage of the bond between the quinoline ring and the oxygen atom, leading to the formation of a stable quinoline-containing fragment ion.
Fragmentation within the side chain: The ethanolamine side chain itself could undergo fragmentation, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃) from the precursor ion or subsequent fragment ions.
Table 2: Predicted Key Fragment Ions of Protonated this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z | Neutral Loss |
| 205.0977 | [C₉H₇N₂O]⁺ | 159.0558 | C₂H₆NO |
| 205.0977 | [C₂H₈NO]⁺ | 62.0606 | C₉H₅N₂O |
| 205.0977 | [C₁₁H₁₁N₂O]⁺ | 187.0871 | H₂O |
| 205.0977 | [C₁₁H₁₀NO₂]⁺ | 204.0715 | NH₃ |
The precise fragmentation pattern would provide a structural fingerprint, allowing for the differentiation of this compound from its isomers.
X-ray Crystallography of this compound and its Derivatives
Determination of Crystal Packing and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal packing arrangement. The presence of a primary amine (-NH₂) and a hydroxyl group (-OH) suggests that hydrogen bonding would be a dominant intermolecular interaction governing the crystal packing. The nitrogen atom of the quinoline ring could also act as a hydrogen bond acceptor.
These hydrogen bonds, along with potential π-π stacking interactions between the aromatic quinoline rings, would create a specific three-dimensional network. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Conformational Preferences in the Solid State
The flexible ethanolamine side chain of this compound can adopt various conformations due to rotation around its single bonds. X-ray crystallography would provide a precise snapshot of the preferred conformation of this side chain in the solid state. The torsion angles defining the orientation of the amino and hydroxyl groups relative to the quinoline ring would be accurately determined. This solid-state conformation is the result of a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.
Polymorphism and Crystallographic Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism due to the flexibility of its side chain and the potential for different hydrogen bonding networks to form under various crystallization conditions.
A comprehensive crystallographic study would involve attempts to crystallize the compound from different solvents and at different temperatures to explore the existence of potential polymorphs. Each polymorph, if discovered, would be characterized by a unique unit cell and space group, leading to different macroscopic properties. The identification and characterization of polymorphs are of significant importance in materials science and pharmaceutical development.
Therefore, it is not possible to provide a detailed article on the theoretical and computational investigations of this compound as per the requested outline, due to the absence of specific research findings on this compound in the public domain.
Theoretical and Computational Investigations of 2 2 Amino 8 Quinolinyloxy Ethanol
In Silico Prediction of Spectroscopic Parameters
A comprehensive search of scientific literature and chemical databases did not yield specific in silico studies focused on the prediction of spectroscopic parameters for 2-(2-Amino-8-quinolinyloxy)-ethanol. While theoretical and computational chemistry are powerful tools for elucidating the structural and electronic properties of molecules, it appears that dedicated research on the computational spectroscopic analysis of this particular compound has not been published.
Generally, such investigations would employ quantum chemical methods like Density Functional Theory (DFT) to calculate various spectroscopic data. researchgate.netnih.gov These calculations can provide valuable insights into the molecule's infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govnih.gov For instance, DFT calculations can predict the vibrational frequencies in an IR spectrum, which correspond to the stretching and bending of specific chemical bonds within the molecule. mdpi.com Similarly, theoretical calculations can estimate the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), aiding in the interpretation of experimental NMR data. nih.gov The analysis of calculated electronic transitions can also help in assigning absorption bands in UV-Visible spectra. researchgate.net
Although specific data for this compound is unavailable, studies on related quinoline (B57606) derivatives demonstrate the utility of these computational approaches. For example, research on other 8-hydroxyquinoline (B1678124) derivatives has successfully used DFT to supplement experimental spectroscopic characterization. nih.govresearchgate.net These studies often show a good correlation between calculated and experimental spectra, which enhances the confidence in the structural assignment of the compounds. mdpi.com
Docking Studies for Molecular Recognition Hypothesis
There is currently no publicly available research detailing molecular docking studies specifically involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. rjptonline.orgresearchgate.net
The process of molecular docking involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net
While no specific docking studies for this compound were found, the broader class of quinoline derivatives has been the subject of numerous in silico docking investigations against various biological targets. rjptonline.orgacs.org For example, derivatives of 8-hydroxyquinoline have been docked into the active sites of proteins to explore their potential as antimicrobial or anticancer agents. researchgate.netnih.gov These studies help in formulating hypotheses about the mechanism of action and guide the design of new, more potent compounds. nih.gov The insights gained from such computational analyses are instrumental in understanding the structure-activity relationships within a class of compounds. acs.org
Coordination Chemistry of 2 2 Amino 8 Quinolinyloxy Ethanol
Ligand Properties and Donor Atom Characterization of 8-Hydroxyquinoline (B1678124)
8-Hydroxyquinoline, also known as oxine, is a versatile and widely studied chelating agent in coordination chemistry. researchgate.netscirp.org It is a monoprotic, bidentate ligand featuring two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom from the hydroxyl group at the 8-position. researchgate.netscirp.orgscirp.org The close proximity of these two donor atoms allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. researchgate.net
The 8-HQ molecule can exist in equilibrium between its neutral hydroxyl form and a zwitterionic form where the phenolic proton has transferred to the pyridine (B92270) nitrogen. scispace.comresearchgate.net Upon complexation, the hydroxyl proton is displaced, and the resulting anionic oxygen and the neutral nitrogen atom coordinate to the metal center. scispace.com This ability to act as a potent metal ion chelator is a cornerstone of its rich coordination chemistry. researchgate.netscirp.orgscirp.org The electronic properties of the quinoline ring and the nature of the substituents on the ring can significantly influence the ligand's basicity and, consequently, the stability of the resulting metal complexes. mcmaster.ca
Complexation of 8-Hydroxyquinoline with Transition Metal Ions
8-Hydroxyquinoline forms stable complexes with a wide array of transition metal ions, including but not limited to Cu(II), Zn(II), Ni(II), Co(II), Fe(III), and Mn(II). scirp.orgresearchgate.netscispace.com The stoichiometry and stability of these complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used.
Stoichiometry and Stability Constant Determination
The stoichiometry of metal-8-HQ complexes is most commonly found to be 1:2 (metal:ligand), although 1:1 and 1:3 complexes are also known. researchgate.netscirp.org For instance, divalent metal ions like Cu(II), Ni(II), and Co(II) typically form ML2 complexes. researchgate.netscirp.org The stability of these complexes is quantified by their stability constants (log K), which are often determined using techniques like potentiometric or spectrophotometric titrations. researchgate.netscirp.orgmcmaster.ca The IUPAC has published critically evaluated stability constants for a range of metal-8-hydroxyquinoline complexes. iupac.org
Table 1: Stability Constants (log K) for Selected Metal-8-Hydroxyquinoline Complexes
| Metal Ion | log K1 | log K2 | Conditions |
| Cu(II) | 12.1 | 11.2 | 0.1 M KCl, 25 °C |
| Ni(II) | 10.0 | 8.8 | 0.1 M KCl, 25 °C |
| Co(II) | 9.1 | 8.0 | 0.1 M KCl, 25 °C |
| Zn(II) | 8.9 | 8.1 | 0.1 M KCl, 25 °C |
| Fe(III) | 12.3 | 11.5 | 0.1 M KCl, 25 °C |
Note: The stability constants can vary with experimental conditions such as ionic strength, temperature, and solvent.
Synthetic Methodologies for Metal Complexes
The synthesis of metal-8-hydroxyquinoline complexes is generally straightforward. A common method involves the reaction of a metal salt (e.g., chloride or nitrate) with a solution of 8-hydroxyquinoline in a suitable solvent, often an alcohol or an aqueous-alcoholic mixture. researchgate.netscirp.org The pH of the reaction mixture is a critical parameter and is often adjusted to facilitate the deprotonation of the hydroxyl group and subsequent complex formation. scirp.org The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. acs.org For example, complexes of Co(II), Ni(II), and Cu(II) have been synthesized by mixing ethanolic solutions of the respective metal chlorides with an ethanolic solution of 8-hydroxyquinoline. scirp.org
Coordination Modes and Geometries in Metal Complexes
8-Hydroxyquinoline and its derivatives typically act as bidentate chelating ligands, coordinating to a metal ion through the quinolinic nitrogen and the deprotonated hydroxyl oxygen. researchgate.netscirp.orgscispace.com The resulting coordination geometry around the metal center is dependent on the metal ion's coordination number and electronic configuration.
For a metal ion with a coordination number of four, a square planar or tetrahedral geometry is often observed. For example, the Cu(II)-8-HQ complex is proposed to have a square-planar geometry. researchgate.netscirp.org For metal ions with a coordination number of six, an octahedral geometry is common. researchgate.netscirp.org In these cases, three 8-HQ ligands can coordinate to the metal ion, or two 8-HQ ligands can coordinate along with two solvent molecules (e.g., water) to complete the octahedral coordination sphere, as proposed for Co(II) and Ni(II) complexes. researchgate.netscirp.org
Catalytic Applications of Metal Complexes Derived from 8-Hydroxyquinoline
While extensively studied for their applications in materials science and medicine, metal complexes of 8-hydroxyquinoline and its derivatives also exhibit catalytic activity in various organic transformations. The catalytic properties are often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.
Although specific catalytic applications for the parent 8-hydroxyquinoline complexes are not as widely reported as for some other ligand systems, related N-heterocyclic compounds and their complexes are known to be active in oxidation reactions. For instance, a molybdenum/phosphorus catalytic system has been shown to be effective for the N-oxidation of a variety of nitrogen heterocycles. nih.gov Given the structural similarities, it is plausible that metal complexes of 8-hydroxyquinoline derivatives could be explored for similar catalytic transformations. The design of new 8-hydroxyquinoline-based ligands and their metal complexes continues to be an active area of research for potential catalytic applications.
Homogeneous Catalysis in Organic Transformations
Coordination complexes of 8-hydroxyquinoline derivatives have demonstrated significant potential as homogeneous catalysts in a variety of organic transformations. While specific studies on 2-(2-Amino-8-quinolinyloxy)-ethanol are not extensively documented, the catalytic behavior of related quinoline-based ligands provides a strong indication of its potential applications. For instance, ruthenium(II) complexes featuring pyridine-quinoline and biquinoline-based ligands have been shown to be efficient catalysts for transfer hydrogenation reactions. mdpi.com These catalysts, activated in the presence of a base, can quantitatively convert ketones like acetophenone (B1666503) to their corresponding alcohols. mdpi.com The electronic nature of the substituents on the quinoline ring can significantly influence the catalytic activity, with electron-donating groups often enhancing the reaction rates. mdpi.com
Similarly, nickel-catalyzed dehydrogenative coupling reactions have been employed for the synthesis of quinolines and quinoxalines, highlighting the role of quinoline-based structures in facilitating key organic reactions. nih.gov These processes often operate under mild conditions and demonstrate the versatility of transition metal complexes with quinoline-derived ligands in promoting challenging chemical transformations. nih.gov The catalytic activity in such systems is often dependent on the formation of a stable complex that can facilitate substrate activation and subsequent reaction steps. researchgate.net
To illustrate the catalytic potential, the following table presents data on the catalytic activity of various quinoline derivatives in different organic reactions. It is important to note that this data is for related compounds and serves to demonstrate the catalytic capabilities of the quinoline scaffold.
| Catalyst/Ligand | Reaction | Substrate | Product | Yield (%) | Reference |
| [Ru(η⁶-p-cymene)(8-methylquinoline)Cl][PF₆] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | mdpi.com |
| [Ru(η⁶-p-cymene)(4-methylquinoline)Cl][PF₆] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | mdpi.com |
| Nickel Complex | Dehydrogenative Coupling | 2-aminobenzyl alcohol | Quinolines | High | nih.gov |
| Copper(II) acetate (B1210297) with quinoline derivatives | Catechol Oxidation | Catechol | o-quinone | Up to 90% | mdpi.com |
This table presents illustrative data from related quinoline compounds to demonstrate catalytic potential.
Heterogeneous Catalysis via Immobilized Complexes
To overcome challenges associated with catalyst separation and reuse in homogeneous catalysis, coordination complexes of quinoline derivatives can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. For example, iron tetrasulfophthalocyanine, a complex with structural similarities to metalated quinolines, has been covalently grafted onto silica (B1680970) supports for the clean catalytic oxidation of 8-hydroxyquinoline. researchgate.netrsc.org These supported catalysts have shown high turnover frequencies and good selectivity for the desired product, quinoline-5,8-dione. researchgate.netrsc.org
The nature of the support material and the method of immobilization can significantly impact the catalyst's performance. Zeolite-based catalysts have also been explored for the synthesis of quinoline compounds from anilines and alcohols. rsc.orgsemanticscholar.org The acidic properties and porous structure of zeolites can influence the reaction pathways and product selectivity. rsc.org Furthermore, cobalt nanoparticles supported on hydroxyapatite (B223615) have been reported as efficient catalysts for the hydrogenation of N-heterocycles, including quinolines. researchgate.net
The development of metal-free heterogeneous catalysts is another promising area. Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been used as a catalyst for the Friedländer synthesis of quinolines, demonstrating excellent recyclability and activity under mild, solvent-free conditions. nih.gov
The following table provides examples of heterogeneous catalysts based on quinoline and related structures, highlighting their performance in various reactions.
| Catalyst | Support | Reaction | Key Findings | Reference |
| Iron Tetrasulfophthalocyanine | Silica (SiO₂) | Oxidation of 8-hydroxyquinoline | High turnover frequency (up to 3570 h⁻¹) and good selectivity. | researchgate.netrsc.org |
| ZnCl₂/Ni-USY | Zeolite | Synthesis of quinolines | Total yield of quinolines up to 79.7%. | rsc.org |
| Cobalt Nanoparticles | Hydroxyapatite | Hydrogenation of N-heterocycles | Efficient hydrogenation of quinolines. | researchgate.net |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Graphitic Carbon Nitride | Friedländer Synthesis of Quinolines | High yield and excellent reusability under solvent-free conditions. | nih.gov |
This table presents illustrative data from related systems to demonstrate the principles of heterogeneous catalysis.
Sensing Applications of Coordination Compounds
The inherent fluorescence and ion-chelating properties of 8-hydroxyquinoline and its derivatives make them exceptional candidates for the development of chemical sensors. researchgate.netnih.govscispace.com Coordination of a metal ion to the 8-hydroxyquinoline core can lead to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, which forms the basis for its sensing applications. scispace.com The amino and ethanol (B145695) groups in this compound can further modulate these properties and influence the selectivity towards specific ions.
Ion Recognition and Selectivity
The selectivity of these sensors is often remarkable. A ZrO₂-based optical probe functionalized with 8-hydroxyquinoline-5-sulfonate demonstrated high selectivity for Zn²⁺ over a wide range of other cations and anions. researchgate.net Similarly, a Schiff-base derivative of 8-hydroxyquinoline was designed to recognize Zn(II) in aqueous media with high specificity. nih.govacs.org The selectivity arises from the specific coordination geometry and binding affinity of the ligand for the target metal ion, leading to a unique spectroscopic response.
Fluorescent Sensing Mechanisms
The fluorescent sensing mechanism of 8-hydroxyquinoline-based sensors typically involves processes such as chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or excited-state intramolecular proton transfer (ESIPT). nih.gov 8-Hydroxyquinoline itself is weakly fluorescent due to an ESIPT process from the hydroxyl group to the quinoline nitrogen. scispace.com
Upon coordination with a metal ion, this ESIPT process can be inhibited, leading to a significant enhancement of fluorescence. nih.gov This "turn-on" response is a common and desirable feature in fluorescent sensors. The formation of a rigid metal-ligand complex restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, further contributing to the fluorescence enhancement. scispace.com
In some cases, the coordination of a metal ion, particularly a paramagnetic one like Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer processes. This "turn-off" mechanism can also be utilized for ion detection. The specific mechanism at play depends on the nature of the metal ion, the ligand structure, and the solvent environment. For example, a D-π-A type quinoline derivative was shown to exhibit inhibited ESIPT upon binding Zn²⁺, resulting in a strong fluorescence turn-on effect. nih.govacs.org
The following table summarizes the sensing properties of some 8-hydroxyquinoline-based fluorescent sensors for different metal ions.
| Sensor (Ligand) | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| 8-hydroxyquinoline-5-sulfonate on ZrO₂ | Zn²⁺ | Fluorescence enhancement | 5.2 μM | researchgate.net |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | ESIPT inhibition and Aggregation-Induced Emission (AIE) | 1.07 x 10⁻⁷ M | nih.govacs.org |
| 8-Hydroxyquinoline derivative with boron-dipyrromethene | Hg²⁺ | Fluorescence quenching ("on-off") | 5 x 10⁻⁶ M | capes.gov.br |
This table presents illustrative data from various 8-hydroxyquinoline derivatives to demonstrate the principles of fluorescent sensing.
Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available information to generate a detailed article on the specific biological activities and mechanistic studies of the chemical compound this compound.
Searches for this specific compound did not yield any dedicated studies detailing its enzyme inhibition kinetics, receptor binding affinities, cellular uptake and distribution, or its specific interactions with biomolecules and influence on signaling pathways as requested in the detailed outline.
While broader searches on "8-hydroxyquinoline derivatives" reveal that this class of compounds is of significant interest in medicinal chemistry and exhibits a wide range of biological activities—including antimicrobial, antifungal, and anticancer properties imist.manih.govnih.govbohrium.comrsc.org—this general information does not provide the specific data points required to populate the requested article structure for this compound. The existing literature focuses on other derivatives of 8-hydroxyquinoline, and the specific biological profile of the ethanol-substituted variant remains uncharacterized in the available scientific literature.
Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further experimental research on this compound is needed before a comprehensive review of its biological activity and mechanisms of action can be compiled.
Biological Activity and Mechanistic Studies of 2 2 Amino 8 Quinolinyloxy Ethanol
Molecular Mechanisms of Action
Apoptosis Induction Mechanisms (in vitro)
There is no specific information available in the reviewed scientific literature concerning the in vitro apoptosis induction mechanisms of 2-(2-Amino-8-quinolinyloxy)-ethanol. While many 8-hydroxyquinoline (B1678124) derivatives have been investigated for their ability to induce programmed cell death in cancer cell lines, the specific pathways and molecular targets involved for this compound have not been reported. General mechanisms for related compounds often involve the chelation of metal ions, generation of reactive oxygen species (ROS), and modulation of key apoptotic proteins. However, without direct experimental evidence, it is not possible to attribute these mechanisms to this compound.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Pharmacophore Elucidation from Structural Variants
Due to the lack of a series of structurally varied analogs of this compound with corresponding biological data, the elucidation of a specific pharmacophore model is not possible. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. Establishing such a model requires comparative analysis of active and inactive molecules, which is currently not feasible for this compound.
Potential as a Chemical Probe for Biological Systems
The potential of this compound as a chemical probe for studying biological systems has not been explored in the published research. Chemical probes are small molecules with specific biological activities that can be used to investigate the function of proteins or biological pathways. Given the metal-chelating properties inherent to the 8-hydroxyquinoline scaffold, one could speculate a potential role in probing metalloprotein function. However, without characterization of its selectivity, potency, and mechanism of action, its utility as a reliable chemical probe remains undetermined.
Non Clinical Analytical Applications of 2 2 Amino 8 Quinolinyloxy Ethanol
Chemosensor Development for Specific Analytes (non-biological)
There is no available scientific literature detailing the synthesis or application of 2-(2-Amino-8-quinolinyloxy)-ethanol as a chemosensor for non-biological analytes.
Metal Ion Detection and Quantification
No studies have been found that investigate the use of this compound for the detection and quantification of metal ions. The broader class of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives are frequently employed as ligands in fluorescent and colorimetric sensors for various metal ions, such as Zn(II), Cu(II), and Fe(III). The sensing mechanism in these related compounds often relies on the chelation of the metal ion by the nitrogen atom of the quinoline (B57606) ring and the adjacent hydroxyl or amino group, leading to a change in the molecule's photophysical properties (e.g., fluorescence enhancement or quenching). However, no such research has been published for this compound.
Anion Recognition and Sensing
Similarly, there is no documented research on the application of this compound for the recognition and sensing of anions. Anion sensing typically requires a receptor site capable of binding with specific anions through interactions like hydrogen bonding or electrostatic forces, which then signals the binding event through an optical or electrochemical change. The potential for the amino and hydroxyl groups in this compound to act as hydrogen bond donors for anion recognition has not been explored in any published studies.
Fluorescent Probes for Environmental Monitoring
The potential of this compound as a fluorescent probe for monitoring environmental contaminants has not been reported. While structurally related quinoline derivatives have been developed as fluorescent sensors for pollutants such as heavy metals or certain organic compounds in environmental samples, no such applications have been described for this compound.
Use in Chromatographic Separations
No information is available in the scientific literature regarding the use of this compound in any chromatographic applications.
Stationary Phase Modification
There are no reports of this compound being used to modify stationary phases for techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). Such modifications often aim to introduce specific functionalities to the stationary phase to enhance separation selectivity for certain classes of analytes.
Chiral Recognition Applications
The use of this compound as a chiral selector or in the development of chiral stationary phases for the separation of enantiomers has not been documented. Chiral recognition typically requires a molecule with a stable chiral center and specific interaction sites (e.g., hydrogen bonding, π-π stacking) that can differentiate between the enantiomers of an analyte. The potential for this compound in chiral applications remains uninvestigated.
Insufficient Data Available for
Despite extensive searches of scientific literature and chemical databases, no specific information is publicly available regarding the use of the chemical compound this compound for non-clinical preconcentration and extraction methodologies.
While the broader class of 8-hydroxyquinoline derivatives is well-documented for its chelating properties and applications in analytical chemistry for the preconcentration of metal ions, specific research detailing the application of this compound in such methods could not be found.
Therefore, the generation of an article focusing solely on the preconcentration and extraction methodologies of this compound, including detailed research findings and data tables, is not possible at this time due to the lack of available information in the public domain.
Future Research Directions and Unexplored Avenues
Advanced Materials Science Applications
The unique structural features of 2-(2-Amino-8-quinolinyloxy)-ethanol make it a compelling candidate for the development of advanced materials. The 8-hydroxyquinoline (B1678124) moiety is a well-known metal-chelating agent and has been extensively used in the fabrication of organic light-emitting diodes (OLEDs) and fluorescent sensors. scispace.commdpi.comresearchgate.netrroij.comnih.gov The incorporation of the ethanolamine (B43304) side chain could introduce new properties, such as improved solubility, processability, and the potential for hydrogen bonding interactions, which are crucial for creating well-ordered thin films and other supramolecular architectures.
Future research could focus on synthesizing metal complexes of this compound and evaluating their photoluminescent properties. The choice of the metal ion could be used to tune the emission color and efficiency of the resulting materials, paving the way for new OLED emitters. Furthermore, the amino group at the 2-position provides a handle for polymerization or grafting onto polymer backbones, leading to the creation of novel functional polymers with applications in sensing, catalysis, or as responsive materials. For instance, polymers incorporating this quinoline (B57606) derivative could be designed to exhibit changes in their optical or electronic properties upon binding to specific metal ions, leading to highly selective and sensitive chemical sensors. scispace.com
Novel Synthetic Methodologies and Industrial Scale-up Considerations
While the synthesis of quinoline derivatives is well-established, developing novel, efficient, and scalable synthetic routes for this compound remains a key area for future investigation. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. nih.govtandfonline.com A patent from 1938 describes a method for producing 2-amino-8-hydroxy-quinoline, which could be a precursor to the target molecule. google.com More recent approaches focus on greener and more sustainable methods. nih.govtandfonline.comacs.orgresearchgate.netresearchgate.netijpsjournal.com
Future research should explore one-pot or tandem reactions that combine the formation of the quinoline core with the introduction of the amino and ethanoloxy substituents. For example, a multicomponent reaction involving an appropriately substituted aniline, an aldehyde, and a source for the C2-amino group could offer a more atom-economical and efficient route. researchgate.net Another avenue to explore is the use of catalytic methods, such as transition-metal-catalyzed C-N and C-O cross-coupling reactions, to construct the desired molecule from simpler precursors. researchgate.netnih.govacs.org
From an industrial perspective, the scalability of any new synthetic route is paramount. Challenges in the large-scale synthesis of functionalized quinolines often include the cost of starting materials, the need for purification of intermediates, and the management of waste streams. researchgate.netrsc.org Future research should therefore focus on developing processes that utilize readily available starting materials, minimize the number of synthetic steps, and employ recyclable catalysts. The development of a continuous flow process for the synthesis of this compound could also offer significant advantages in terms of safety, efficiency, and scalability.
Expanded Scope in Coordination Chemistry for New Catalytic Systems
The chelating nature of the 8-hydroxyquinoline core, combined with the additional donor atoms in the ethanolamine side chain (nitrogen and oxygen), makes this compound an excellent candidate for the development of novel ligands in coordination chemistry. scribd.combohrium.comresearchgate.net The resulting metal complexes could exhibit interesting structural features and catalytic activities. The field of chiral-at-metal complexes, for instance, offers intriguing possibilities for asymmetric catalysis. rsc.org
Future research should involve the synthesis and characterization of a wide range of metal complexes of this compound with various transition metals. The coordination geometry and electronic properties of these complexes can be fine-tuned by varying the metal ion and the reaction conditions. These complexes could then be screened for their catalytic activity in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of both a "hard" oxygen donor and "softer" nitrogen donors in the ligand could lead to unique reactivity and selectivity. Furthermore, the amino group on the quinoline ring could be functionalized to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and recycling, a key aspect of green chemistry. rsc.org
Discovery of New Biological Targets and Mechanistic Insights (in vitro)
Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov The structural similarity of this compound to other biologically active 2-amino-8-alkoxyquinolines suggests that it may also exhibit interesting pharmacological properties. nih.govnih.gov
Future in vitro studies should aim to identify the specific biological targets of this compound. This could be achieved through a variety of techniques, including affinity chromatography, proteomics, and molecular docking studies. Once potential targets are identified, further mechanistic studies can be conducted to elucidate the mode of action of the compound. For example, if the compound is found to inhibit a particular enzyme, enzyme kinetics studies can be performed to determine the mechanism of inhibition. The ability of the 8-hydroxyquinoline moiety to chelate metal ions is a key feature that may be central to its biological activity, as metal ions play crucial roles in many biological processes. nih.gov Therefore, investigating the interaction of the compound and its metal complexes with biological macromolecules is a promising research avenue.
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. researchgate.netnurixtx.comresearchgate.netupf.educhemrxiv.org These computational tools can be leveraged to accelerate the discovery of novel derivatives of this compound with enhanced properties.
Future research could involve the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for quinoline derivatives. These models, trained on existing experimental data, could be used to predict the biological activity, toxicity, and material properties of new, yet-to-be-synthesized analogues of this compound. Generative AI models could also be employed to design novel quinoline derivatives with desired properties from scratch. sphinxsai.com For instance, a generative model could be trained to produce molecules that are predicted to have high binding affinity to a specific biological target while also possessing favorable pharmacokinetic properties. This in silico-driven approach can significantly reduce the time and cost associated with the traditional trial-and-error process of drug and materials discovery.
Sustainability and Green Chemistry Perspectives in Future Research
The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. nih.govtandfonline.comacs.orgresearchgate.netresearchgate.netijpsjournal.com Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.
This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of energy-efficient reaction conditions. For example, the use of microwave or ultrasound irradiation can often accelerate reaction rates and reduce energy consumption. nih.govresearchgate.net The development of catalytic processes, as mentioned earlier, is also a key aspect of green chemistry, as it can reduce waste and improve atom economy. acs.orgresearchgate.net
Beyond the synthesis, a life cycle assessment (LCA) of this compound and its derivatives should be considered in future research. An LCA evaluates the environmental impact of a product throughout its entire life cycle, from raw material extraction to disposal. This holistic approach can help to identify hotspots in the production process and guide the development of more sustainable alternatives. The fine chemicals and pharmaceutical industries are increasingly adopting such approaches to improve their environmental performance. researchgate.netrsc.org
Q & A
Basic: What synthetic methodologies are validated for preparing 2-(2-Amino-8-quinolinyloxy)-ethanol?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 8-hydroxyquinoline derivatives and aminoethoxyethanol precursors. Key steps include:
- Amination of quinoline: Introduce an amino group at the 2-position of 8-hydroxyquinoline via reductive amination or palladium-catalyzed coupling .
- Etherification: React the amino-substituted quinoline with ethylene oxide derivatives (e.g., chloroethoxyethanol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high-purity yields (>95%) .
Validation: Confirm structure via H/C NMR (quinoline protons at δ 8.2–8.8 ppm; ethoxy protons at δ 3.6–4.0 ppm) and HRMS (calculated [M+H]⁺: 249.12) .
Advanced: How can computational modeling predict the thermodynamic stability of this compound in aqueous solutions?
Methodological Answer:
- Solvation Free Energy Calculations: Use density functional theory (DFT) with implicit solvent models (e.g., COSMO-RS) to compute Gibbs free energy of solvation. Compare results with experimental solubility data from analogs like 2-phenoxyethanol (logP = 1.2; solubility = 30 g/L at 25°C) .
- Contradiction Analysis: Discrepancies between predicted and observed stability (e.g., pH-dependent hydrolysis) can be resolved via molecular dynamics simulations to assess hydrogen-bonding interactions with water .
Example Workflow:
Optimize geometry at B3LYP/6-31G(d) level.
Calculate solvation energies using SMD model.
Validate against experimental DSC data (e.g., melting point ~120–125°C for quinoline derivatives) .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- Chromatography: HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities (<0.5% area) .
- Spectroscopy:
- Elemental Analysis: Match C, H, N percentages (±0.3% deviation) to theoretical values .
Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?
Methodological Answer:
- Dose-Response Profiling: Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) with strict control of solvent concentration (e.g., DMSO <0.1%) to avoid false positives .
- Mechanistic Studies:
- Use fluorescence quenching (e.g., ethidium bromide displacement) to assess DNA binding affinity.
- Compare with analogs like hydroxychloroquine (IC₅₀ = 0.1–1 µM for antimalarial activity) to contextualize potency .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to distinguish assay variability from true biological effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the amino group and quinoline ring .
- Stability Monitoring:
- Periodic HPLC analysis (every 3 months) to detect degradation products (e.g., quinoline-N-oxide at Rf = 0.4).
- TGA data for analogs suggest thermal decomposition onset at ~200°C .
Advanced: How can in silico tools optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
- Metabolic Pathway Mapping: CYP450 isoform screening (e.g., CYP3A4) using liver microsomes to identify major metabolites .
Basic: What solvent systems are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Solvents: DMSO (for stock solutions), ethanol, or PBS (pH 7.4) with sonication to enhance solubility .
- Incompatible Solvents: Avoid chloroform (reacts with amino groups) and strong acids (hydrolyzes ether bonds) .
Advanced: What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- Process Optimization:
- Statistical DoE (Design of Experiments): Vary parameters (catalyst loading, solvent ratio) to identify critical factors (e.g., 10% Pd/C improves amination yield by 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
